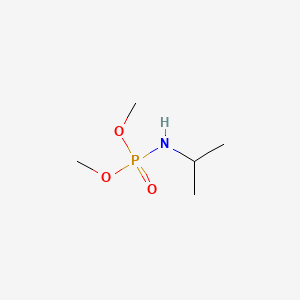
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester is a chemical compound with the molecular formula C5H14NO3P It is an ester derivative of phosphoramidic acid, where the hydrogen atoms are replaced by a 1-methylethyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramidic acid, (1-methylethyl)-, dimethyl ester typically involves the reaction of phosphoramidic acid with isopropyl alcohol and methanol under acidic conditions. The reaction proceeds through esterification, where the hydroxyl groups of the alcohols react with the phosphoramidic acid to form the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phosphoramidic acid and the corresponding alcohols.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phosphoramidic acid, isopropyl alcohol, and methanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Various substituted phosphoramidic acid esters.
Wissenschaftliche Forschungsanwendungen
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and flame retardants.
Wirkmechanismus
The mechanism by which phosphoramidic acid, (1-methylethyl)-, dimethyl ester exerts its effects involves the interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis, releasing the active phosphoramidic acid, which can then participate in various biochemical reactions. The compound may also act as a ligand, binding to metal ions or enzymes and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Phosphoramidic acid, (1-methylethyl)-, dimethyl ester can be compared with other similar compounds, such as:
Phosphoric acid esters: These compounds have similar ester bonds but differ in the substituents attached to the phosphorus atom.
Phosphoramidates: These compounds contain an amide group instead of ester groups and have different reactivity and applications.
Phosphonates: These compounds have a direct carbon-phosphorus bond, which gives them unique chemical properties compared to esters.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
74124-43-9 |
|---|---|
Molekularformel |
C5H14NO3P |
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
N-dimethoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C5H14NO3P/c1-5(2)6-10(7,8-3)9-4/h5H,1-4H3,(H,6,7) |
InChI-Schlüssel |
GVUUSKMMJGVWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


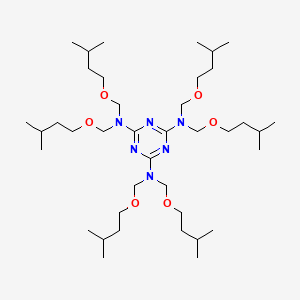

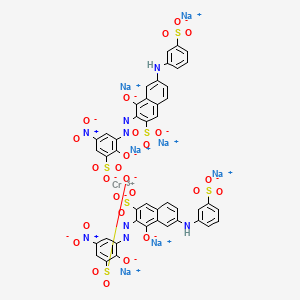
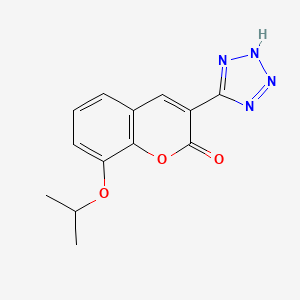
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octa-2,4-dienethioate](/img/structure/B14453143.png)

![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

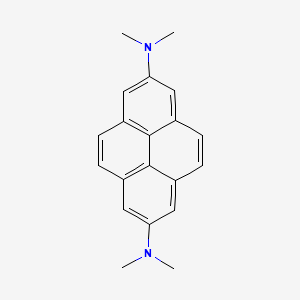

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)

![Butanedioic acid, 2,2'-[1,3-propanediylbis(oxy-4,1-phenylene)]bis-](/img/structure/B14453188.png)
![5-Oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14453192.png)
